2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid
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Overview
Description
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is an organic compound with a complex structure that includes a bromophenyl group attached to a methylpentanoic acid backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzyme activity, or modulating receptor function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular metabolism
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering receptor function, and influencing gene expression
Action Environment
The action of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid typically involves the bromination of a phenylmethyl precursor followed by the introduction of a methylpentanoic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylmethyl derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 3-(4-Bromophenyl)propanoic acid
- 2-(4-Bromophenyl)propanoic acid
Uniqueness
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a bromophenyl group with a methylpentanoic acid backbone makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGDFSRLXAEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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